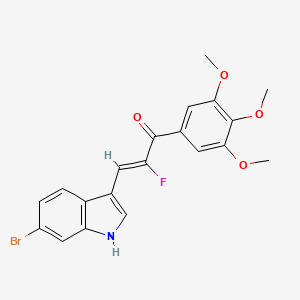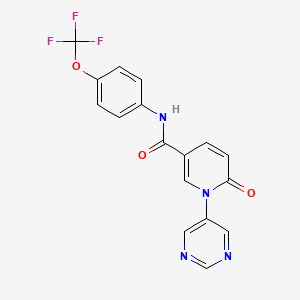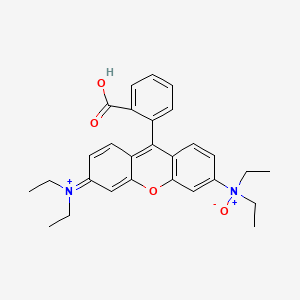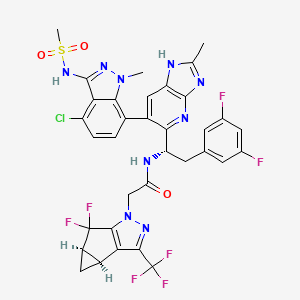
Hiv-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hiv-IN-2 is a compound that targets the integrase enzyme of the Human Immunodeficiency Virus (HIV). Integrase is responsible for inserting viral DNA into the host genome, a critical step in the HIV replication cycle. By inhibiting this enzyme, this compound prevents the integration of viral DNA, thereby hindering the replication and spread of the virus.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hiv-IN-2 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity. Detailed synthetic routes are often proprietary, but they generally involve the formation of complex organic structures through a series of chemical reactions.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods to produce the compound in large quantities. This involves optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations. The process may also include purification steps such as crystallization, filtration, and chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Hiv-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives of this compound.
Aplicaciones Científicas De Investigación
Hiv-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study integrase inhibition and to develop new synthetic methodologies.
Biology: Employed in research to understand the molecular mechanisms of HIV integration and replication.
Medicine: Investigated as a potential therapeutic agent for treating HIV infections, particularly in cases where resistance to other drugs has developed.
Industry: Utilized in the development of diagnostic tools and assays for detecting integrase activity and HIV infection.
Mecanismo De Acción
Hiv-IN-2 exerts its effects by binding to the integrase enzyme of HIV, thereby blocking its activity. The compound interacts with specific amino acid residues in the enzyme’s active site, preventing the integration of viral DNA into the host genome. This inhibition disrupts the HIV replication cycle, reducing the viral load and slowing the progression of the infection.
Comparación Con Compuestos Similares
Similar Compounds
Dolutegravir: Another integrase inhibitor used in the treatment of HIV.
Raltegravir: An earlier integrase inhibitor with a similar mechanism of action.
Elvitegravir: A compound that also targets the integrase enzyme but has different pharmacokinetic properties.
Uniqueness of Hiv-IN-2
This compound is unique in its specific binding affinity and inhibitory potency against the integrase enzyme. It may also exhibit a different resistance profile compared to other integrase inhibitors, making it a valuable addition to the arsenal of anti-HIV drugs.
Propiedades
Fórmula molecular |
C34H27ClF7N9O3S |
|---|---|
Peso molecular |
810.1 g/mol |
Nombre IUPAC |
N-[(1S)-1-[6-[4-chloro-3-(methanesulfonamido)-1-methylindazol-7-yl]-2-methyl-1H-imidazo[4,5-b]pyridin-5-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide |
InChI |
InChI=1S/C34H27ClF7N9O3S/c1-13-43-23-11-18(17-4-5-21(35)26-28(17)50(2)48-32(26)49-55(3,53)54)27(46-31(23)44-13)22(8-14-6-15(36)9-16(37)7-14)45-24(52)12-51-30-25(29(47-51)34(40,41)42)19-10-20(19)33(30,38)39/h4-7,9,11,19-20,22H,8,10,12H2,1-3H3,(H,45,52)(H,48,49)(H,43,44,46)/t19-,20+,22-/m0/s1 |
Clave InChI |
HIBOGALFEZNPTE-VWPQPMDRSA-N |
SMILES isomérico |
CC1=NC2=C(N1)C=C(C(=N2)[C@H](CC3=CC(=CC(=C3)F)F)NC(=O)CN4C5=C([C@H]6C[C@H]6C5(F)F)C(=N4)C(F)(F)F)C7=C8C(=C(C=C7)Cl)C(=NN8C)NS(=O)(=O)C |
SMILES canónico |
CC1=NC2=C(N1)C=C(C(=N2)C(CC3=CC(=CC(=C3)F)F)NC(=O)CN4C5=C(C6CC6C5(F)F)C(=N4)C(F)(F)F)C7=C8C(=C(C=C7)Cl)C(=NN8C)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


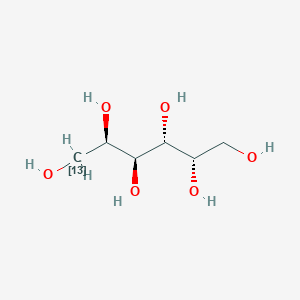

![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12400638.png)
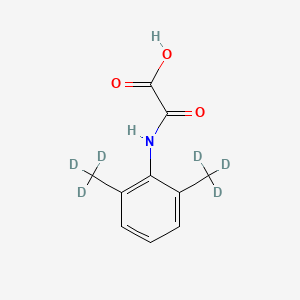
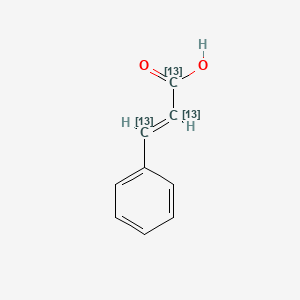
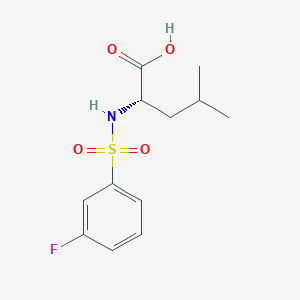
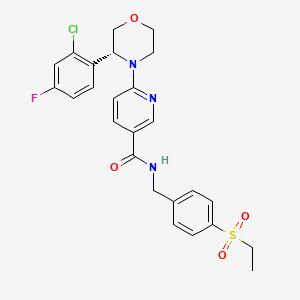
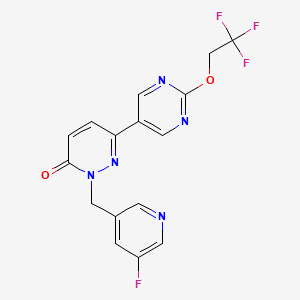
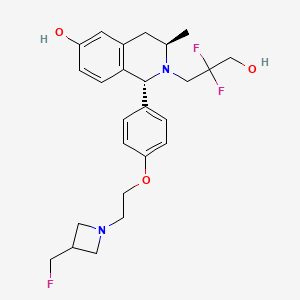
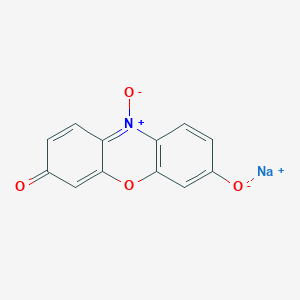
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B12400709.png)
